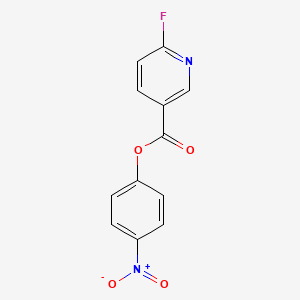

4-Nitrophenyl 6-Fluoronicotinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7FN2O4 |

|---|---|

Molecular Weight |

262.19 g/mol |

IUPAC Name |

(4-nitrophenyl) 6-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C12H7FN2O4/c13-11-6-1-8(7-14-11)12(16)19-10-4-2-9(3-5-10)15(17)18/h1-7H |

InChI Key |

MVGVTNGDNJJFMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CN=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitrophenyl 6 Fluoronicotinate

Conventional Chemical Synthesis Routes

Conventional synthesis of 4-nitrophenyl 6-fluoronicotinate relies on established organic chemistry principles to form the ester linkage between 6-fluoronicotinic acid and 4-nitrophenol (B140041).

Direct Esterification through Condensation Reactions

Direct esterification is a common and efficient method for the synthesis of this compound. This one-pot approach involves the reaction of 6-fluoronicotinic acid with 4-nitrophenol in the presence of a coupling agent.

A specific method for the synthesis of this compound involves the direct esterification of 6-fluoronicotinic acid with 4-nitrophenol. nih.gov In this procedure, 6-fluoronicotinic acid and 4-nitrophenol are reacted in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. nih.gov

The choice of coupling reagent is critical for the success of the direct esterification. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. rsc.org These reagents activate the carboxylic acid group of 6-fluoronicotinic acid, facilitating nucleophilic attack by the hydroxyl group of 4-nitrophenol.

The mechanism of carbodiimide-mediated esterification involves the formation of a highly reactive O-acylisourea intermediate. rsc.org However, this intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is a common side product. rsc.org The choice between EDC and DCC can be influenced by the desired reaction conditions and purification strategy. DCC is effective but produces a dicyclohexylurea (DCU) byproduct that is often difficult to remove. In contrast, the urea byproduct formed from EDC is water-soluble, simplifying its removal during the workup.

The addition of catalysts like 4-dimethylaminopyridine (DMAP) can significantly enhance the reaction rate and yield. DMAP acts as an acyl transfer agent, reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.

| Coupling Reagent | Catalyst | Key Features |

| EDC | DMAP | Water-soluble urea byproduct, facilitating easier purification. |

| DCC | DMAP | Often used, but the dicyclohexylurea byproduct can be challenging to remove. |

The selection of an appropriate solvent is crucial for the successful synthesis of this compound. The solvent must be inert to the reactants and capable of dissolving both the acid and the alcohol. Common solvents for esterification reactions include dichloromethane (DCM), chloroform, and tetrahydrofuran (THF).

The reaction temperature can also significantly impact the reaction rate and the formation of byproducts. Generally, these reactions are carried out at room temperature to minimize side reactions. However, in some cases, gentle heating may be employed to increase the reaction rate. Careful control of the temperature profile is essential to optimize the yield and purity of the final product.

Multi-step Approaches from Precursors

In some instances, a multi-step approach may be preferred for the synthesis of this compound. This can involve the conversion of 6-fluoronicotinic acid to a more reactive intermediate, such as an acid chloride, which then reacts with 4-nitrophenol.

For example, 6-chloronicotinic acid can serve as a precursor. mdpi.com This would involve a nucleophilic aromatic substitution reaction to introduce the fluorine atom, followed by conversion to the 4-nitrophenyl ester. Another approach involves the reaction of a pyridinecarboxylic acid with thionyl chloride (SOCl2) catalyzed by dimethylformamide (DMF) to form the corresponding acid chloride hydrochloride. nih.gov This activated intermediate can then be reacted with 4-nitrophenol in the presence of a base like triethylamine to yield the desired ester. nih.gov

Purification and Isolation Strategies for Synthetic Intermediates

Purification of the crude product is a critical step to obtain this compound of high purity. Common purification techniques include:

Extraction: The reaction mixture is typically washed with aqueous solutions to remove unreacted starting materials, the coupling agent byproduct, and the catalyst. For instance, washing with a mild acid can remove basic impurities like DMAP and unreacted amines, while washing with a mild base can remove unreacted carboxylic acid.

Crystallization: Recrystallization from a suitable solvent is an effective method for purifying solid products. This technique relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.

Chromatography: Column chromatography is a powerful technique for separating the desired product from closely related impurities. Silica gel is a commonly used stationary phase, and the mobile phase is a mixture of solvents with varying polarities.

Radiosynthesis of 6-[18F]Fluoronicotinic Acid 4-Nitrophenyl Ester (as a derivative)

The radiosynthesis of the 18F-labeled derivative, 6-[18F]fluoronicotinic acid 4-nitrophenyl ester, is of significant interest for applications in positron emission tomography (PET). A convenient method for its preparation involves an on-resin 18F-fluorination, which has been shown to produce the desired compound with a radiochemical yield of 29.9% and a radiochemical purity of 96.6%. nih.gov

This method offers a streamlined approach to the synthesis of the radiolabeled compound. The on-resin technique simplifies the purification process, as the excess reagents and byproducts can be easily washed away from the solid support, leaving the desired product attached. Subsequent cleavage from the resin yields the final radiolabeled ester.

Another approach for a similar derivative, 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([18F]F-Py-TFP), involves the reaction of [18F]fluoride with a trimethylammonium precursor at 40°C. nih.gov This method directly affords the product in a 60-70% yield and can be conveniently purified using a Sep-Pak cartridge. nih.gov

| Radiosynthesis Method | Key Features | Radiochemical Yield | Radiochemical Purity |

| On-resin 18F-fluorination | Simplified purification | 29.9% | 96.6% |

| Reaction with trimethylammonium precursor | Direct, one-step synthesis | 60-70% | High |

Nucleophilic Radiofluorination of Precursors

The core of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction on a pyridine (B92270) ring. This is achieved by using a precursor containing a good leaving group at the 6-position of the nicotinic acid ring, which is then displaced by the incoming [¹⁸F]fluoride ion.

Trimethylammonium salts have been established as highly effective precursors for radiofluorination due to the excellent leaving group ability of the neutral trimethylamine molecule. The synthesis of the required precursor, 4-nitrophenyl 6-(trimethylammonio)nicotinate trifluoromethanesulfonate, follows a multi-step process.

The synthesis typically begins with a commercially available starting material like 6-chloronicotinic acid. mdpi.com The first step involves the formation of the 4-nitrophenyl ester. Subsequently, the chloro group is displaced by trimethylamine. While initial attempts using trimethylamine gas were reported as unsuccessful, the use of a 1M solution of trimethylamine in a solvent such as tetrahydrofuran (THF) has proven successful, yielding the trimethylammonium chloride salt in high yields (~80%). mdpi.comnih.govresearchgate.net

The final step is an anion exchange to replace the chloride ion with a non-coordinating anion like trifluoromethanesulfonate (triflate). This is critical as the triflate salt is more soluble in the organic solvents used for the radiosynthesis and enhances the reactivity of the precursor. This exchange is typically accomplished using trimethylsilyl triflate (TMSOTf) to yield the desired triflate salt of the trimethylammonium precursor. mdpi.comnih.gov

The efficiency of the radiofluorination step is highly dependent on the reaction conditions. Key parameters that have been optimized include temperature, solvent, and the method of [¹⁸F]fluoride activation.

For related activated esters like the 2,3,5,6-tetrafluorophenyl (TFP) ester, the reaction of [¹⁸F]fluoride with the trimethylammonium precursor has been shown to proceed efficiently at a mild temperature of 40°C, affording the product in high yields. nih.govacs.orgresearchgate.net Lower reaction temperatures are generally preferred for trimethylammonium precursors to minimize potential side reactions, such as the reverse Menschutkin reaction (demethylation), which can reduce yield and complicate purification. researchgate.net

The standard method for activating the cyclotron-produced aqueous [¹⁸F]fluoride involves azeotropic drying with acetonitrile (B52724) in the presence of a phase-transfer catalyst, typically a potassium-Kryptofix 2.2.2 (K₂₂₂) complex with a carbonate base (K₂CO₃). nih.govresearchgate.net However, innovative methods have been developed to streamline this process. One such technique is the "fluorination on the Sep-Pak" method. mdpi.comnih.gov In this approach, the [¹⁸F]fluoride is trapped on an anion exchange cartridge, and a solution of the precursor in a solvent mixture (e.g., acetonitrile/t-butanol) is passed through the cartridge. mdpi.comresearchgate.net This method obviates the need for azeotropic drying and the addition of a base, simplifying the procedure and making it more amenable to automation. mdpi.comnih.gov

| Parameter | Condition | Outcome | Reference |

| Precursor | Trimethylammonium Triflate Salt | Good leaving group, high reactivity | mdpi.comnih.gov |

| Temperature | 40°C | High radiochemical yield (60-70% for TFP ester) | nih.govacs.org |

| [¹⁸F]Fluoride Activation | K₂₂₂/K₂CO₃ Complex | Standard, effective activation | nih.govresearchgate.net |

| Solvent | Acetonitrile, DMSO | Common solvents for nucleophilic fluorination | mdpi.comresearchgate.net |

| Alternative Method | "Fluorination on the Sep-Pak" | No azeotropic drying, no base required, simplified process | mdpi.comnih.gov |

Comparative Analysis of Activating Groups for Radiofluorination Stability and Yield

The choice of the activating group on the carboxylic acid of the 6-fluoronicotinate core is crucial as it influences the stability of the prosthetic group and the efficiency of its subsequent conjugation to biomolecules. The most common activating groups used for this purpose are 4-nitrophenyl (PNP), 2,3,5,6-tetrafluorophenyl (TFP), and N-hydroxysuccinimide (NHS).

Comparative studies have demonstrated that 4-nitrophenyl (PNP) activated esters are superior in terms of both stability and yield for one-step radiolabeling procedures. dntb.gov.ua This enhanced stability is a significant advantage, as the instability of other esters, such as the NHS and TFP variants, under certain radiolabeling conditions has been reported to cause low radiochemical yields. nih.govresearchgate.net

| Activating Group | Radiosynthesis Method | Advantages | Disadvantages | Reference |

| 4-Nitrophenyl (PNP) | One-step from precursor | Superior stability and yield | - | dntb.gov.uanih.gov |

| 2,3,5,6-Tetrafluorophenyl (TFP) | One-step from precursor | Good reactivity | Less stable than PNP under some conditions | nih.govdntb.gov.ua |

| N-Hydroxysuccinimide (NHS) | One-step from precursor | Widely used in bioconjugation | Can be unstable under radiolabeling conditions, leading to lower yields | nih.govresearchgate.net |

Automated Radiosynthesis Platforms and Methodologies

For clinical applications, the automated synthesis of radiopharmaceuticals is essential to ensure reproducibility, high yield, and radiation safety. The synthesis of 4-nitrophenyl 6-[¹⁸F]fluoronicotinate and related prosthetic groups is well-suited for automation on various commercial synthesis modules, such as the GE TRACERlab series. mdpi.com

An automated synthesis sequence typically involves the following steps:

[¹⁸F]Fluoride Trapping: Cyclotron-produced [¹⁸F]fluoride is delivered and trapped on an anion exchange cartridge, such as a Quaternary Methylammonium (QMA) Sep-Pak. mdpi.com

Elution and Drying: The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2. Azeotropic drying is then performed by heating under vacuum with additions of acetonitrile to remove water. mdpi.com

Radiofluorination: A solution of the trimethylammonium precursor in an appropriate solvent is added to the dried [¹⁸F]fluoride complex, and the reaction mixture is heated to the optimized temperature (e.g., 40°C).

Purification: The crude reaction mixture is purified to remove unreacted [¹⁸F]fluoride, the precursor, and any byproducts. This is commonly achieved using solid-phase extraction (SPE) cartridges. For instance, an Oasis MCX Plus cartridge can be used to effectively remove the unreacted positively charged precursor. nih.gov

Final Formulation: The purified prosthetic group is eluted from the SPE cartridge, ready for conjugation with a target biomolecule.

Reactivity and Transformations Involving 4 Nitrophenyl 6 Fluoronicotinate

Nucleophilic Acyl Substitution Reactions at the Ester Moiety

The ester group in 4-nitrophenyl 6-fluoronicotinate is highly activated towards nucleophilic attack due to the excellent leaving group ability of the 4-nitrophenoxide ion. This facilitates a variety of transformations, primarily proceeding through a tetrahedral intermediate.

The reaction of 4-nitrophenyl esters with amines, known as aminolysis, is a widely employed method for the formation of amide bonds. This process is particularly relevant in peptide synthesis and the preparation of various amide derivatives.

While specific kinetic data for the aminolysis of this compound with primary amines are not extensively documented in the literature, the general mechanism is well-understood from studies on analogous 4-nitrophenyl esters. The reaction proceeds via a nucleophilic addition-elimination mechanism. The rate of reaction is influenced by the basicity and steric hindrance of the primary amine.

Kinetic studies on similar compounds, such as 4-nitrophenyl isonicotinate, have shown that the reaction rate is dependent on the amine concentration and its basicity. Generally, more basic amines exhibit faster reaction rates. The yields of such reactions are typically high, often quantitative, especially when an excess of the amine is used to drive the reaction to completion.

| Primary Amine | Relative Rate (Qualitative) | Expected Yield |

|---|---|---|

| Methylamine | Fast | High |

| Ethylamine | Fast | High |

| n-Butylamine | Moderate | High |

| tert-Butylamine | Slow | Moderate to High |

The reaction of this compound with secondary amines also proceeds via a similar nucleophilic acyl substitution mechanism. However, the scope of this reaction can be limited by steric hindrance. More hindered secondary amines, such as diisopropylamine, may react sluggishly or not at all under standard conditions.

Kinetic investigations of the aminolysis of related 4-nitrophenyl esters with cyclic secondary amines have revealed that the reaction mechanism can be influenced by the amine's basicity. For weakly basic amines, the reaction can proceed through both uncatalyzed and amine-catalyzed pathways, often involving a zwitterionic tetrahedral intermediate. researchgate.net In contrast, with strongly basic secondary amines, the catalyzed pathway may be absent. researchgate.net The yields are generally good for unhindered secondary amines.

Transesterification of this compound can be achieved by reacting it with an alcohol in the presence of a suitable catalyst. This reaction allows for the exchange of the 4-nitrophenyl group for a different alkoxy group. Both acid and base catalysis can be employed for this transformation.

Under basic conditions, an alkoxide nucleophile attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the new ester and the 4-nitrophenoxide leaving group. In acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a neutral alcohol molecule. The efficiency of transesterification is often improved by using the alcohol as the solvent to drive the equilibrium towards the desired product.

The activated ester functionality of this compound is susceptible to attack by a range of other heteroatom nucleophiles. For instance, reaction with hydrazine can yield the corresponding acyl hydrazide. Thiolates can react to form thioesters, although this reaction is less common.

Reactions with carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, are generally not selective for nucleophilic acyl substitution at the ester. These strong nucleophiles are more likely to attack the pyridine (B92270) ring or lead to over-addition products. Softer carbon nucleophiles, like enolates, might potentially react at the ester carbonyl under carefully controlled conditions, but this is not a common transformation for this class of compounds.

Aminolysis Reactions for Amide Bond Formation

Reactivity at the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of the electron-withdrawing ester group. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SNAr).

The fluorine atom at the 6-position is the most likely site for nucleophilic attack. The rate of SNAr reactions on halopyridines is known to be significantly influenced by the nature of the halogen, with fluorine generally being the best leaving group in this context due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack. acs.org The reaction of 2-fluoropyridine with sodium ethoxide, for example, is significantly faster than that of 2-chloropyridine. acs.org

Therefore, strong nucleophiles can displace the fluoride ion to form 6-substituted nicotinic acid derivatives. The scope of nucleophiles includes alkoxides, thiolates, and amines under forcing conditions. However, competition with nucleophilic attack at the ester carbonyl is a significant consideration and the reaction outcome will depend on the nature of the nucleophile and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) at C6 (e.g., for direct ¹⁸F incorporation, or other functionalizations)

The pyridine ring of this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the C6 position is an effective leaving group, activated by the electron-wthdrawing effects of the ring nitrogen and the ester functionality. This reactivity is particularly exploited in the field of positron emission tomography (PET) for the introduction of the fluorine-18 (B77423) (¹⁸F) radioisotope.

Activated esters of 6-[¹⁸F]fluoronicotinic acid are widely used as prosthetic groups for the ¹⁸F-labeling of a diverse range of biomolecules, including peptides and small organic compounds. nih.gov The general strategy involves the nucleophilic attack of [¹⁸F]fluoride on a precursor, displacing a leaving group at the C6 position to form an ¹⁸F-labeled nicotinic acid derivative. This derivative, still bearing an activated ester like the 4-nitrophenyl ester, is then used to acylate a target biomolecule. For instance, 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) has been synthesized from a trimethylammonium precursor, purified, and then conjugated to peptides. acs.orgnih.gov Similarly, the N-hydroxysuccinimide ester of 6-[¹⁸F]fluoronicotinic acid ([¹⁸F]SFPy) has been prepared and used for labeling peptide precursors. mdpi.comsemanticscholar.org These methods allow for rapid and efficient radiolabeling under mild conditions. nih.govmdpi.com

The 4-nitrophenyl (PNP) ester itself is a valuable synthon for these indirect radiolabeling strategies. Studies have shown that PNP activated esters can be superior to other activated esters, like 2,3,5,6-tetrafluorophenyl (TFP) esters, for preparing ¹⁸F-labelled acylation agents in a single step due to favorable reaction kinetics. rsc.org

The general mechanism for SNAr reactions is widely accepted to proceed via a two-step addition-elimination sequence involving a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.govsemanticscholar.org However, some recent studies suggest that many SNAr reactions may proceed through a concerted (cSNAr) mechanism, particularly on heteroaromatic systems. semanticscholar.orgnih.gov

Influence of Electronic and Steric Factors on SNAr Efficiency

The efficiency of the nucleophilic aromatic substitution at the C6 position of 6-fluoronicotinate derivatives is governed by several electronic and steric factors.

Electronic Factors:

Activating Groups: The rate of SNAr reactions is dramatically increased by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In the case of this compound, the pyridine ring nitrogen acts as a powerful EWG, stabilizing the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the C2 or C6 (ortho) and C4 (para) positions. stackexchange.comstackexchange.com The ester group at the C3 position also contributes to the electron deficiency of the ring.

Leaving Group: The nature of the leaving group is crucial. While typically the bond to the leaving group is not broken in the rate-determining step, the electronegativity of the leaving group influences the electrophilicity of the carbon atom being attacked. masterorganicchemistry.comyoutube.com Fluorine is a highly effective leaving group in SNAr reactions, not because of its stability as an anion (which is high), but because its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. youtube.comacs.org The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org

Nucleophile Strength: The reactivity is also dependent on the strength of the incoming nucleophile. More potent nucleophiles will generally lead to faster reaction rates. nih.gov

Steric Factors:

Steric hindrance can play a significant role in determining the rate of reaction. Nucleophilic attack can be impeded by bulky groups adjacent to the reaction center. researchgate.netbath.ac.uk For substitution at the C6 position of the nicotinic acid ring, steric hindrance is generally considered to be less significant compared to the C2 position if a substituent were present at C3. However, bulky nucleophiles may still experience some steric repulsion from the pyridine ring itself. stackexchange.com In some cases, steric effects can be overcome by electronic activation. researchgate.net

Regioselectivity Considerations

Regioselectivity in SNAr reactions on substituted pyridines is primarily dictated by electronic factors. The pyridine nitrogen strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the resulting anionic Meisenheimer intermediate. stackexchange.comstackexchange.com

In a 6-fluoronicotinate system, the fluorine is already at one of the most activated positions (C6, ortho to the nitrogen). A nucleophile will preferentially attack this position over any C-H position on the ring. If other leaving groups were present, for instance at the C2 or C4 positions, a competition would arise.

Activation by Nitrogen: The ability to delocalize the negative charge of the intermediate onto the electronegative nitrogen atom is the key factor for the high reactivity of the C2, C4, and C6 positions. stackexchange.com

Activation by Other Substituents: The ester group at C3, being an electron-withdrawing group, further activates the ring. Its influence is strongest at the ortho (C2, C4) and para (C6) positions relative to itself. Therefore, it enhances the already strong activation at C6 provided by the ring nitrogen.

Kinetic vs. Thermodynamic Control: In cases like 2,6-dichloro-3-nitropyridine, while both the C2 and C6 positions are activated by the nitro group, the inductive effect of the nitro group can make the closer C2 position more electron-deficient and thus the kinetically favored site of attack, even if the C6-substituted product might be thermodynamically more stable. stackexchange.com For 6-fluoronicotinate, the C6 position is highly activated, and substitution there is generally the overwhelmingly favored pathway. Computational studies using tools like Lowest Unoccupied Molecular Orbital (LUMO) maps can help predict the most likely site of nucleophilic attack. wuxiapptec.com

Potential for Organometallic Coupling Reactions (e.g., Suzuki, Stille) at C6 if further modified

While the C-F bond in this compound is reactive towards SNAr, its strength generally makes it less suitable for direct oxidative addition in common palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings. acs.org These reactions typically employ aryl halides (I, Br, Cl) or triflates as electrophilic partners. wikipedia.orgwikipedia.org Therefore, for this compound to be used in such reactions, the C6 position would likely need to be modified first. For instance, the fluorine could be replaced by a more reactive halogen (e.g., iodine or bromine) via an initial SNAr reaction.

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: wikipedia.orgwikipedia.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., a 6-halonicotinate), forming a palladium(II) intermediate.

Transmetalation: An organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to pyridine derivatives, including the regioselective coupling at specific positions on polyhalogenated pyridines. baranlab.orgmdpi.com The reaction requires a base to activate the organoboron species for transmetalation. organic-chemistry.org The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. beilstein-journals.org

Stille Reaction: The Stille reaction couples an organotin (stannane) reagent with an sp²-hybridized organohalide. wikipedia.org It is known for its tolerance of a wide variety of functional groups. Similar to the Suzuki reaction, it has been applied to heteroaromatic systems. A key drawback is the toxicity of the organotin compounds. wikipedia.org

The following table summarizes key features of these potential coupling reactions for a modified 6-halonicotinate derivative.

| Reaction | Organometallic Reagent | Electrophile (at C6) | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂, R-B(OR')₂ | -I, -Br, -OTf, (-Cl) | Mild conditions, low toxicity of boron reagents, requires base. wikipedia.orgorganic-chemistry.org |

| Stille Coupling | R-Sn(Alkyl)₃ | -I, -Br, -OTf, -Cl | Tolerant of many functional groups, toxic tin reagents. wikipedia.org |

Photochemical and Radical Induced Transformations

The 4-nitrophenyl ester moiety in this compound introduces the potential for specific photochemical and radical-induced reactions.

Photochemical Transformations: 4-Nitrophenyl esters are known to be photochemically active. The nitroaromatic chromophore can absorb UV light, leading to electronic excitation. This can result in several transformation pathways. One significant reaction is the photocleavage of the ester bond. Upon irradiation, particularly with UV light, these esters can undergo cleavage. semanticscholar.org For example, 4-nitrophenyl acetate, upon hydrolysis, releases 4-nitrophenol (B140041), which can be monitored spectrophotometrically. nih.gov This light-induced reactivity suggests that this compound could potentially be used as a photolabile protecting group or as a photoactivated acylating agent.

Radical Induced Transformations: The photochemical excitation of nitroaromatic compounds can also lead to the formation of radical species. While specific studies on radical-induced transformations of this compound are not prevalent, related chemistries suggest possibilities. Radical fluorination reactions, for instance, can be initiated by thermal or photoinduced methods. researchgate.net Furthermore, radical addition reactions to electron-deficient heterocyclic rings like pyridines are known transformations. acs.org It is conceivable that under appropriate conditions (e.g., in the presence of a radical initiator or under photolysis), the pyridine ring or the nitrophenyl group could participate in radical reactions, leading to functionalization or degradation pathways distinct from the ionic SNAr mechanism.

Applications As a Key Synthon in Advanced Chemical Synthesis

As a Prosthetic Group for Biomolecule Radiolabeling

One of the most prominent applications of 4-nitrophenyl 6-fluoronicotinate is as a prosthetic group for the radiolabeling of biomolecules. nih.govhelsinki.firesearchgate.net In this context, the "prosthetic group" is a small molecule that is first tagged with a radioisotope, typically fluorine-18 (B77423) ([¹⁸F]), and then attached to a larger biomolecule of interest, such as a peptide or an antibody fragment. nih.govhelsinki.firesearchgate.netnih.govnih.gov This indirect labeling strategy is often necessary because direct radiofluorination of complex biomolecules can be challenging and may damage the molecule, compromising its biological activity. nih.gov

The resulting radiolabeled biomolecule can then be used as a tracer in Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool that allows for the visualization and quantification of biological processes in the body. nih.govnih.gov The fluorine-18 isotope is a preferred choice for PET due to its convenient half-life and imaging characteristics. nih.gov

Conjugation to Peptides for Radiolabeled Tracer Development

This compound has been successfully employed in the development of a variety of radiolabeled peptides for PET imaging. nih.govhelsinki.firesearchgate.netnih.gov These peptides are designed to target specific receptors or proteins that are overexpressed in certain diseases, such as cancer. nih.gov By labeling these peptides with [¹⁸F] using the this compound prosthetic group, researchers can create highly specific tracers for disease detection and monitoring. nih.govhelsinki.firesearchgate.net

For instance, peptides targeting the prostate-specific membrane antigen (PSMA) and integrin αvβ3 have been radiolabeled using this methodology. researchgate.netnih.gov The resulting tracers have shown promise in preclinical and clinical studies for the imaging of prostate cancer and angiogenesis, respectively. researchgate.netnih.gov

| Peptide Target | Application |

| Prostate-Specific Membrane Antigen (PSMA) | Prostate Cancer Imaging |

| Integrin αvβ3 | Angiogenesis Imaging |

| Somatostatin Receptors | Neuroendocrine Tumor Imaging |

A key advantage of using this compound is the ability to achieve site-specific labeling of peptides. nih.gov This means that the prosthetic group can be attached to a specific location on the peptide chain, such as the N-terminal amine group or the side chain of a lysine (B10760008) residue. nih.gov This level of control is crucial for maintaining the peptide's biological activity, as random labeling can interfere with the peptide's ability to bind to its target. The primary reaction involves the acylation of amine groups on the peptide. helsinki.finih.gov

Derivatization of Antibody Fragments and Other Bioconjugates

Beyond peptides, this compound has also been used for the radiolabeling of larger biomolecules, such as antibody fragments and other bioconjugates. nih.govnih.gov Antibody fragments, which are smaller versions of full-length antibodies, offer several advantages for imaging, including better tissue penetration and faster clearance from the body. nih.gov

The ability to radiolabel these fragments with [¹⁸F] using the this compound prosthetic group has expanded the range of targets that can be imaged with PET. This approach has been used to develop tracers for a variety of cancer-related targets. nih.gov

Building Block for the Synthesis of Complex Nicotinate-Containing Molecules

In addition to its role in radiolabeling, this compound also serves as a valuable building block for the synthesis of more complex molecules that contain a nicotinate (B505614) core structure. Nicotinates are a class of compounds that are of interest in medicinal chemistry due to their diverse biological activities.

Construction of Heterocyclic Scaffolds

The reactivity of the fluorine and nitrophenyl groups in this compound allows for a variety of chemical transformations, making it a useful starting material for the construction of more elaborate heterocyclic scaffolds. These scaffolds can then be further modified to create libraries of compounds for drug discovery and other applications.

Preparation of Novel Activated Esters for Diverse Synthetic Purposes

The core utility of this compound lies in its function as an activated ester. The 4-nitrophenoxy group is a good leaving group, facilitating the transfer of the 6-fluoronicotinoyl moiety to other nucleophiles. This principle is exemplified in the preparation of 4-nitrophenyl 6-[18F]fluoronicotinate, which is itself an activated ester used for the acylation of amines in biomolecules to form stable amide bonds. nih.govrsc.org

Research has demonstrated that 4-nitrophenyl (PNP) esters, in the context of radiolabeling, are superior synthons compared to their 2,3,5,6-tetrafluorophenyl (TFP) counterparts in terms of stability and acylation efficiency. nih.gov PNP esters like the 6-fluoronicotinate derivative show high reactivity towards amines, leading to high yields of the corresponding amides. This inherent reactivity suggests that non-radiolabeled this compound could be a valuable reagent for the synthesis of a variety of 6-fluoronicotinamides.

The general reaction scheme would involve the reaction of this compound with a primary or secondary amine to yield the corresponding N-substituted 6-fluoronicotinamide (B1268225) and 4-nitrophenol (B140041) as a byproduct.

Table 1: Potential Amide Synthesis using this compound

| Amine Reactant | Product |

| Benzylamine | N-Benzyl-6-fluoronicotinamide |

| Aniline | N-Phenyl-6-fluoronicotinamide |

| Diethylamine | N,N-Diethyl-6-fluoronicotinamide |

| Glycine methyl ester | Methyl 2-((6-fluoronicotinoyl)amino)acetate |

This table represents theoretical applications based on the known reactivity of 4-nitrophenyl activated esters.

While specific examples of non-radiolabeled this compound being used to prepare a diverse library of activated esters are not prevalent in the literature, its fundamental chemical properties strongly support this potential application.

Role in Cascade Reactions and Multicomponent Synthesis

Currently, there is no direct scientific literature detailing the involvement of this compound in cascade reactions or multicomponent synthesis. However, one can speculate on its potential role based on the reactivity of its constituent parts.

Activated esters are known to participate in various transformations. It is conceivable that the acylation of a suitably functionalized substrate with this compound could trigger a subsequent intramolecular reaction, initiating a cascade sequence. For instance, acylation of a substrate containing a nucleophile and a latent electrophile could lead to an intramolecular cyclization following the initial acylation step.

In the context of multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, this compound could potentially serve as the acid component. For example, in a Ugi-type reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, this compound could theoretically replace the carboxylic acid, providing the 6-fluoronicotinoyl moiety to the final product. However, the reactivity of the activated ester would need to be carefully balanced with the other components of the MCR.

These potential applications in cascade and multicomponent reactions remain theoretical and await experimental validation. The exploration of this compound in these areas could open up new avenues for the efficient synthesis of complex molecules containing the 6-fluoronicotinoyl scaffold.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms for Acyl Transfer

The mechanism of acyl transfer from 4-nitrophenyl esters, including analogs of 4-Nitrophenyl 6-Fluoronicotinate, is a subject of ongoing investigation and can proceed through either a concerted or a stepwise pathway.

A concerted mechanism involves a single transition state where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the 4-nitrophenoxide leaving group. Evidence for concerted mechanisms has been observed in the reactions of some 4-nitrophenyl esters, particularly with certain nucleophiles where a direct displacement occurs.

More commonly, acyl transfer reactions of 4-nitrophenyl esters proceed via a stepwise mechanism involving the formation of a tetrahedral intermediate. This pathway can be further delineated into two distinct routes:

Route A: Uncatalyzed Pathway: The nucleophile attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate (T+/-). This intermediate then collapses in a subsequent step to release the 4-nitrophenoxide leaving group.

Route B: Catalyzed Pathway: In the presence of a second molecule of the nucleophile (acting as a general base), the zwitterionic intermediate (T+/-) is deprotonated to form an anionic tetrahedral intermediate (T-). This anionic intermediate is generally more reactive and collapses more readily to products.

Kinetic studies on the aminolysis of 4-nitrophenyl nicotinate (B505614) and isonicotinate have shown that the operative mechanism is highly dependent on the basicity of the attacking amine. For reactions with weakly basic amines, the plots of the observed rate constant (kobsd) versus amine concentration are curved, indicating the presence of both uncatalyzed and catalyzed pathways involving two intermediates. In contrast, for reactions with strongly basic amines, these plots are linear, suggesting that the reaction proceeds primarily through the uncatalyzed pathway, as the deprotonation step of the catalyzed route is no longer kinetically significant.

The aminolysis of related 4-nitrophenyl carbonates has also been shown to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. The rate-determining step in these reactions can change from the breakdown of the intermediate to its formation as the basicity of the amine nucleophile increases.

Kinetic and Thermodynamic Parameters of Key Transformations

Quantitative analysis of the kinetics and thermodynamics of acyl transfer reactions provides crucial insights into the underlying mechanisms. While specific data for this compound is scarce, studies on analogous systems offer valuable comparative data.

The rates of acyl transfer reactions are typically determined by monitoring the release of the 4-nitrophenoxide ion spectrophotometrically. For the aminolysis of 4-nitrophenyl nicotinate and isonicotinate in acetonitrile (B52724), the Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, provide information about the degree of bond formation in the transition state. For the uncatalyzed pathway (k2), a Brønsted coefficient (βnuc) of 0.99 was observed, indicating a transition state with a high degree of C-N bond formation. For the catalyzed pathway (k3), the βnuc value was 0.69.

The table below summarizes kinetic data for the aminolysis of 4-nitrophenyl phenyl carbonate with various amines in an 80 mol % H2O/20 mol % DMSO solvent system at 25.0 °C. This data illustrates the dependence of the second-order rate constant (kN) on the structure and basicity of the amine.

| Amine | kN (M-1s-1) |

|---|---|

| Piperazinium ion | (6.22 ± 0.11) × 10-2 |

| 1-Formylpiperazine | 1.68 ± 0.01 |

| Morpholine | 11.3 ± 0.1 |

| 1-(2-Hydroxyethyl)piperazine | 27.6 ± 0.5 |

| Piperazine | 108 ± 2 |

| 3-Methylpiperidine | 248 ± 3 |

Data sourced from The Royal Society of Chemistry.

The solvent plays a critical role in modulating the rates and mechanisms of acyl transfer reactions. The polarity and hydrogen-bonding capabilities of the solvent can stabilize or destabilize the reactants, intermediates, and transition states to varying degrees. For instance, the aminolysis of phenyl and 4-nitrophenyl chlorothionoformates in aqueous solution proceeds through a zwitterionic tetrahedral intermediate. However, a change to a less polar solvent like acetonitrile is inferred to destabilize this intermediate to such an extent that the reaction mechanism shifts to a concerted process. Computational studies on the alkaline hydrolysis of p-nitrophenyl acetate have further underscored the indispensable role of the solvent in shaping the concerted transition state.

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation of reaction intermediates is often challenging due to their transient nature. However, their existence is strongly supported by kinetic data and computational modeling. The tetrahedral intermediate, in both its zwitterionic (T+/-) and anionic (T-) forms, is a cornerstone of the stepwise mechanism for acyl transfer reactions of 4-nitrophenyl esters.

Computational studies, often employing density functional theory (DFT), have been instrumental in characterizing the structures and energetics of these intermediates and the associated transition states. For example, in the aminolysis of S-4-nitrophenyl 4-substituted thiobenzoates, the structure of the transition state is influenced by the nature of the substituents. Similarly, computational investigations into acyl group migration in pyranosides have detailed the stepwise mechanism proceeding through an anionic intermediate.

For nucleophilic aromatic substitution (SNAr) reactions, which share mechanistic features with acyl transfer, computational analyses and kinetic isotope effect studies have provided evidence for concerted mechanisms in some cases, leading to the concept of a "Meisenheimer transition state" rather than a stable Meisenheimer intermediate. This suggests that the energy landscape of these reactions can be subtle, with the distinction between a fleeting intermediate and a long-lived transition state being a key area of investigation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical analyses are fundamental to elucidating the intrinsic properties of 4-nitrophenyl 6-fluoronicotinate. These methods provide a detailed picture of the electron distribution and bonding within the molecule, which are key determinants of its reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. For this compound, the MEP map would highlight regions of negative potential (electron-rich) and positive potential (electron-poor).

The regions of most negative potential, typically colored red or yellow, are expected to be located around the oxygen atoms of the nitro group and the ester carbonyl group, as well as the nitrogen atom of the pyridine (B92270) ring. These sites are susceptible to electrophilic attack. Conversely, the areas of most positive potential, often colored blue, would be concentrated around the hydrogen atoms and, significantly, the carbon atom of the carbonyl group. This highly positive potential on the carbonyl carbon indicates its high susceptibility to nucleophilic attack, a key feature for its function as an acylating agent. The fluorine atom, being highly electronegative, will also contribute to creating a region of negative potential.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Carbon | Highly Positive | Primary site for nucleophilic attack |

| Pyridine Nitrogen | Negative | Site for electrophilic attack/protonation |

| Nitro Group Oxygens | Highly Negative | Susceptible to electrophilic interaction |

| 4-Nitrophenyl Ring | Electron-deficient | Enhanced leaving group ability |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical in predicting the outcome of chemical reactions.

For this compound, the HOMO is likely to be localized on the electron-rich 4-nitrophenoxy moiety, which acts as the leaving group. The LUMO, on the other hand, is expected to be predominantly centered on the fluoronicotinoyl portion of the molecule, specifically on the carbonyl carbon and the pyridine ring.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The presence of the electron-withdrawing nitro and fluoro substituents is expected to lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap and thus high reactivity, particularly in acylation reactions.

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Predicted Localization | Role in Reactivity |

| HOMO | 4-Nitrophenoxy group | Electron donation in reactions |

| LUMO | Fluoronicotinoyl group (carbonyl C and ring) | Electron acceptance in reactions |

| HOMO-LUMO Gap | Relatively Small | Indicates high chemical reactivity |

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. For this compound, DFT studies can model its behavior in acylation reactions, providing detailed information about the transition states and reaction energetics.

Calculation of Transition State Geometries and Energetics

In a typical acylation reaction, such as the reaction of this compound with an amine or an alcohol, DFT calculations can be used to determine the geometry and energy of the transition state. This transition state would likely involve the formation of a tetrahedral intermediate as the nucleophile attacks the carbonyl carbon.

The calculations would provide the bond lengths and angles of this transient species, as well as its energy relative to the reactants and products. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that determines the reaction rate. For this activated ester, the activation energy is expected to be relatively low, consistent with a facile acylation process.

Simulation of Reaction Profiles and Reaction Rates

By mapping the energy of the system along the reaction coordinate, DFT can generate a detailed reaction profile. This profile illustrates the energy changes as the reactants are converted into products, passing through the transition state.

For the acylation reaction of this compound, the reaction profile would likely show a two-step mechanism: the formation of the tetrahedral intermediate followed by the collapse of this intermediate to form the acylated product and release the 4-nitrophenolate (B89219) leaving group. The rate-determining step would be the one with the highest activation barrier, which is typically the formation of the tetrahedral intermediate. From the calculated activation energies, theoretical reaction rates can be estimated using transition state theory.

Prediction of Regioselectivity and Stereoselectivity in Complex Transformations

Computational methods are also invaluable for predicting the selectivity of reactions involving complex molecules. While this compound itself does not possess stereocenters, it can be used to acylate molecules with multiple reactive sites or chiral molecules, where regioselectivity and stereoselectivity become important.

For instance, in the acylation of a polyfunctional molecule, DFT calculations can be used to compare the activation energies for the reaction at different potential nucleophilic sites. The site with the lowest activation barrier will be the kinetically favored position for acylation, thus predicting the regioselectivity of the reaction.

In reactions with chiral nucleophiles, computational modeling can be employed to predict the stereoselectivity. By calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products, it is possible to predict which diastereomer will be formed in excess. This is particularly useful in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

Modeling of Solvent and Catalytic Effects

Computational chemistry offers a powerful lens to understand and predict the behavior of chemical reactions at a molecular level. In the context of this compound, theoretical modeling plays a crucial role in elucidating the influence of solvents and catalysts on its reactivity and reaction mechanisms. These studies are particularly valuable for complex reaction pathways, reactive intermediates, and systems where experimental investigation is challenging. pitt.edu

The choice of solvent can significantly impact reaction rates and equilibria. Computational models are employed to simulate these solvent effects, providing insights into how the solvent interacts with the reactants, transition states, and products. Similarly, the introduction of a catalyst can dramatically alter the reaction pathway. Theoretical models help in understanding the intricate interactions between the catalyst and the substrate, thereby explaining the observed catalytic activity and selectivity.

Density Functional Theory (DFT) calculations are a common and effective method used in these computational studies. pitt.edu By employing DFT, researchers can calculate various parameters that shed light on the reaction mechanism. For instance, the activation free energy (ΔG‡) is a critical parameter that helps in understanding the feasibility and kinetics of a reaction.

A key aspect of modeling catalytic effects involves understanding the factors that govern reactivity and regioselectivity. These factors can include the bond dissociation energy (BDE) of specific bonds within the molecule, the electronic properties of different atomic sites, and steric interactions between the catalyst and the substrate.

For example, in related studies of catalytic reactions, correlations have been drawn between the activation free energy and the Natural Population Analysis (NPA) charge of specific atoms. pitt.edu This type of analysis helps in quantifying the electronic effects on the reaction's progress. By systematically varying substrates and catalysts in computational models, researchers can build a comprehensive picture of the structure-activity relationships.

The following table summarizes key parameters that are often investigated in computational studies of catalytic reactions, which are relevant to understanding the behavior of compounds like this compound in the presence of a catalyst.

| Parameter | Significance in Computational Modeling |

| Activation Free Energy (ΔG‡) | Indicates the kinetic barrier of a reaction; a lower value suggests a faster reaction. |

| NPA Charge | Provides insight into the electron distribution within a molecule, helping to explain electronic effects on reactivity. |

| Bond Dissociation Energy (BDE) | Represents the energy required to break a specific bond, influencing which bonds are most likely to participate in a reaction. |

| Steric Repulsions | Models the spatial interactions between the catalyst and the substrate, which can affect the orientation of the reactants and the overall reaction rate. |

Through the systematic application of these computational methods, a deeper, molecular-level understanding of the solvent and catalytic effects on the reactions of this compound can be achieved. This knowledge is invaluable for the rational design of more efficient synthetic routes and novel catalytic systems.

Advanced Analytical Methodologies for Reaction Monitoring and Product Verification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for both monitoring the progress of the reaction that synthesizes 4-nitrophenyl 6-fluoronicotinate and for isolating the final product to a high degree of purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of the reaction mixture during the synthesis of this compound. It allows for the separation and quantification of the starting materials, intermediates, the final product, and any byproducts.

In the context of related compounds, such as the synthesis of 4-nitrophenyl 6-[¹⁸F]fluoronicotinate, a radiolabeled variant, HPLC is crucial for purification and analysis. rsc.org The reaction mixture, after initial workup, is typically diluted and injected into an HPLC system. rsc.org The separation is often achieved using a reverse-phase column. rsc.org For the purification of 4-nitrophenyl 6-[¹⁸F]fluoronicotinate, a preparative HPLC column was utilized with a gradient elution of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA) over a 30-minute run time. rsc.org The use of a gradient allows for the effective separation of compounds with varying polarities.

Table 1: Illustrative HPLC Conditions for the Purification of a this compound Analog

| Parameter | Condition |

| Column | Preparative Reverse-Phase C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-65% B over 30 minutes |

| Detection | UV-Vis and/or Radiochemical Detector |

This table is based on the purification of the radiolabeled analog, 4-nitrophenyl 6-[¹⁸F]fluoronicotinate, as detailed in the cited literature. rsc.org

Preparative Chromatography for Product Isolation

Following the synthesis, preparative chromatography is the method of choice for isolating pure this compound from the crude reaction mixture. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material.

As demonstrated in the synthesis of its radiolabeled counterpart, the crude product is subjected to preparative HPLC to separate it from unreacted starting materials and impurities. rsc.org The fractions corresponding to the desired product are collected, and the solvent is subsequently removed to yield the purified compound. rsc.org

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Once the this compound has been purified, spectroscopic techniques are employed to confirm its chemical structure, molecular weight, and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming Chemical Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are instrumental in confirming the successful synthesis of this compound. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, allow for the unambiguous assignment of the protons and carbons in the molecule, confirming the presence of the 4-nitrophenyl and 6-fluoronicotinate moieties. While specific spectral data for this compound is not publicly detailed, its availability is noted by commercial suppliers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain further structural information through the analysis of its fragmentation patterns. When coupled with a chromatographic technique such as liquid chromatography (LC-MS), it provides a powerful tool for identifying the product in a complex mixture and confirming its identity post-purification.

In the analysis of the analogous 4-nitrophenyl 6-[¹⁸F]fluoronicotinate, LC-MS analysis confirmed a mass-to-charge ratio (m/z) of 742.3, which corresponds to a derivative of the target molecule. rsc.org For the non-radiolabeled this compound, the expected molecular ion peak would correspond to its specific molecular weight. The fragmentation pattern observed in the mass spectrum would further corroborate the structure, showing characteristic fragments of the 4-nitrophenyl and 6-fluoronicotinoyl groups.

In-situ Spectroscopic Methods for Real-Time Reaction Monitoring

While specific applications for this compound are not detailed in the available literature, in-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, are increasingly being used for real-time monitoring of chemical reactions. These techniques allow for the continuous tracking of the concentrations of reactants, intermediates, and products throughout the course of the reaction. This provides valuable kinetic and mechanistic insights, enabling optimization of reaction conditions such as temperature, pressure, and catalyst loading to improve yield and minimize byproduct formation. The application of such methods to the synthesis of this compound could offer significant advantages in process control and efficiency.

Future Research Directions and Translational Perspectives

Development of Greener Synthetic Pathways for 4-Nitrophenyl 6-Fluoronicotinate

The synthesis of this compound, like many activated esters, traditionally relies on methods that may involve hazardous reagents and solvents. A primary goal for future research is the development of more environmentally benign synthetic routes. These "greener" pathways aim to minimize waste, reduce energy consumption, and utilize less toxic substances.

Current research in ester synthesis is exploring several promising avenues that could be adapted for this compound. One such approach is the modification of the Steglich esterification, a widely used method for forming esters from carboxylic acids and alcohols. jove.comnih.gov Traditional Steglich esterification often employs chlorinated solvents, which are known to be hazardous. nih.gov Future research could focus on adapting this method to use greener solvents like acetonitrile (B52724), which has shown promise in other carbodiimide (B86325) coupling reactions. jove.com The benefits of such a modified protocol would include not only the use of a less hazardous solvent but also potentially simpler purification processes that avoid column chromatography, thereby reducing solvent waste. jove.comnih.gov

Another area of exploration is the use of novel catalytic systems. For instance, the development of bimetallic oxide nanocluster catalysts has shown remarkable efficiency in ester-producing reactions using molecular oxygen as the sole oxidant. labmanager.com This approach is highly atom-economical and produces water as the only byproduct, representing a significant leap towards sustainable chemical manufacturing. labmanager.com Adapting such catalytic systems for the synthesis of this compound from 6-fluoronicotinic acid and 4-nitrophenol (B140041) would be a key objective.

Enzymatic catalysis also presents a compelling green alternative. Lipases, for example, have been successfully used to catalyze various organic reactions, including esterification, under mild conditions. mdpi.com Investigating the potential of specific lipases to catalyze the formation of this compound could lead to highly selective and environmentally friendly production methods.

| Greener Synthetic Strategy | Potential Advantages | Key Research Focus |

| Modified Steglich Esterification | Use of non-halogenated solvents, reduced need for chromatographic purification. | Optimization of reaction conditions in solvents like acetonitrile. |

| Novel Catalytic Systems | High atom economy, use of molecular oxygen as a benign oxidant, water as the only byproduct. | Development and adaptation of bimetallic or other advanced catalysts. |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, biodegradability of the catalyst (enzyme). | Screening and engineering of lipases or other enzymes for efficient synthesis. |

Expanding the Scope of its Application in Diverse Synthetic Methodologies

The utility of this compound is primarily derived from its nature as an activated ester, making it an effective acylating agent. wikipedia.org A significant area for future research lies in broadening its applications beyond its current known uses.

One of the most promising applications is in the field of bioconjugation and radiolabeling. Research has already demonstrated the superiority of 4-nitrophenyl (PNP) activated esters, such as the closely related 4-nitrophenyl 6-[¹⁸F]fluoronicotinate, for the indirect radiofluorination of biomolecules for Positron Emission Tomography (PET). nih.govrsc.orgrsc.org These PNP esters have shown greater stability and more favorable acylation kinetics compared to other activated esters like 2,3,5,6-tetrafluorophenyl (TFP) esters under direct radiofluorination conditions. nih.govrsc.org Future work could expand on this by applying this compound to a wider range of sensitive biomolecules, including peptides, antibodies, and nucleic acids, for both imaging and therapeutic purposes.

Beyond radiolabeling, the application of this compound in peptide synthesis is a logical extension. Activated esters are fundamental tools in the formation of amide bonds. organic-chemistry.orgyoutube.com Research could focus on integrating this specific reagent into solid-phase and solution-phase peptide synthesis protocols, potentially offering advantages in terms of reactivity and purification for certain amino acid sequences.

Furthermore, its role as a versatile acylating agent could be explored in the synthesis of complex small molecules and natural products. nih.gov The presence of the fluorine atom and the pyridine (B92270) ring in the nicotinoyl moiety could impart unique properties to the resulting acylated compounds, making it a valuable building block in medicinal chemistry for the development of new therapeutic agents.

| Potential Application Area | Specific Research Goal | Anticipated Benefit |

| Bioconjugation & Radiolabeling | Labeling of a wider range of biomolecules (e.g., antibodies, nanoparticles). | Development of new PET imaging agents and targeted radiotherapeutics. |

| Peptide Synthesis | Integration into automated and manual peptide synthesis platforms. | Potentially improved coupling efficiencies and yields for specific peptide sequences. |

| Small Molecule Synthesis | Use as a key building block in the synthesis of novel heterocyclic compounds. | Access to new chemical entities with potential biological activity. |

| Polymer Chemistry | Use as a monomer or modifying agent for functional polymers. | Creation of polymers with tailored properties for various applications. |

Rational Design of Next-Generation Analogues with Tunable Reactivity

The chemical structure of this compound offers multiple points for modification, allowing for the rational design of next-generation analogues with fine-tuned reactivity and properties. Future research in this area would focus on systematically altering the molecule's structure to optimize its performance for specific applications.

One approach is to modify the nitrophenyl leaving group. The position and number of nitro groups, as well as the introduction of other electron-withdrawing substituents on the phenyl ring, can significantly impact the electrophilicity of the ester carbonyl and thus its reactivity as an acylating agent. wikipedia.org For example, creating a library of analogues with different substituted phenyl groups could yield reagents with a spectrum of reactivities, from highly reactive for challenging acylations to more stable for applications requiring controlled release.

Another strategy involves modification of the 6-fluoronicotinoyl core. The fluorine atom at the 6-position is crucial for its reactivity in nucleophilic aromatic substitution, a key step in some of its applications like radiofluorination. nih.govrsc.org Altering the substituent at this position or introducing other groups on the pyridine ring could modulate the electronic properties of the entire molecule, influencing both its reactivity and the properties of the final acylated product.

Computational chemistry and molecular modeling will be invaluable tools in this rational design process. By predicting how structural changes will affect the electronic and steric properties of the molecule, researchers can prioritize the synthesis of the most promising analogues, accelerating the discovery of new and improved reagents.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing demand for the rapid synthesis and screening of new molecules in drug discovery and materials science has driven the development of automated synthesis and high-throughput experimentation (HTE) platforms. A key future direction for this compound and its analogues is their integration into these automated workflows.

The use of activated esters like this compound is well-suited for automation due to their generally clean and high-yielding reactions. nih.govrsc.org For instance, in the context of creating libraries of small molecules, an automated platform could dispense solutions of this compound into an array of vials, each containing a different amine or alcohol, to rapidly generate a diverse set of amides or esters.

The development of one-step procedures, as demonstrated in the radiofluorination application of related PNP esters, is particularly advantageous for automation as it simplifies the workflow and reduces the need for intermediate purification steps. nih.govrsc.orgrsc.org Future research could focus on optimizing reaction conditions (e.g., solvent, temperature, stoichiometry) for use in robotic systems, ensuring reliable and reproducible results.

The compatibility with HTE platforms would also allow for the rapid screening of newly synthesized analogues of this compound for desired properties. For example, the reactivity of a library of analogues could be quickly assessed against a panel of nucleophiles, with the outcomes analyzed to build structure-activity relationships that can guide further design efforts.

Exploration of its Role in Supramolecular Assembly or Materials Science

The unique structural features of this compound, particularly the aromatic pyridine and nitrophenyl rings, suggest its potential for use in supramolecular chemistry and materials science. Future research could explore how this molecule can be used as a building block for the construction of ordered, functional materials.

One intriguing possibility is its use in the modification of self-assembling systems, such as peptides or polymers. The covalent attachment of the 6-fluoronicotinoyl moiety to a self-assembling peptide could influence the resulting nanostructure through π-π stacking interactions between the aromatic rings. nih.gov This could lead to the formation of novel nanofibers, gels, or other ordered architectures with tailored properties. nih.gov

The nitrophenyl group itself can participate in non-covalent interactions, including charge-transfer interactions, which could be exploited in the design of new materials. For example, co-crystallization or co-assembly of this compound with electron-rich aromatic molecules could lead to the formation of charge-transfer complexes with interesting electronic or optical properties.

Furthermore, the incorporation of the fluorinated pyridine unit into polymers could impart desirable properties such as thermal stability, hydrophobicity, and altered electronic characteristics. Research could investigate the polymerization of vinyl- or ethynyl-substituted derivatives of this compound or its use as a post-polymerization modification reagent to create new functional materials for applications in electronics, coatings, or advanced textiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Nitrophenyl 6-Fluoronicotinate, and how is structural integrity validated?

- Answer : The compound is synthesized via esterification between 6-fluoronicotinic acid and 4-nitrophenol, typically using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous conditions. Structural confirmation employs multinuclear NMR (¹H, ¹³C, and ¹⁹F) to verify fluorination and ester linkage. X-ray crystallography is critical for resolving spatial arrangements, as demonstrated in related fluoronicotinate coordination polymers . Purity is assessed via reverse-phase HPLC with UV detection (280–320 nm) to exploit the nitrophenyl chromophore.

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Answer : Stability is influenced by fluorination at the 6-position, which enhances resistance to hydrolysis but may introduce photoreactivity. Store the compound in amber vials at –20°C under inert gas (argon/nitrogen). Monitor degradation via periodic HPLC analysis, focusing on peaks corresponding to 6-fluoronicotinic acid and 4-nitrophenol. Accelerated stability studies under varying pH (e.g., 3–9) and temperature (25–60°C) can model shelf-life .

Q. What analytical techniques are suitable for quantifying this compound in enzymatic assays?

- Answer : The nitrophenyl group acts as a chromogenic leaving group. Use UV-Vis spectrophotometry (λ = 400–410 nm) to monitor 4-nitrophenol release in real time. Calibrate with standard curves of 4-nitrophenol (ε ≈ 18,500 M⁻¹cm⁻¹ at pH >9). For complex matrices, LC-MS/MS provides specificity by tracking the molecular ion ([M-H]⁻ = 275.05 m/z) and fragmentation patterns .

Advanced Research Questions

Q. How does fluorination at the 6-position of the nicotinate ring influence coordination chemistry in metal-organic frameworks (MOFs)?

- Answer : Fluorination enhances ligand rigidity and alters electron density, favoring monodentate or bridging binding modes. In nickel(II) coordination polymers, 6-fluoronicotinate forms 1D chains with 4,4′-bipyridine linkers, as resolved by single-crystal X-ray diffraction. Comparative studies with non-fluorinated analogs reveal reduced bond lengths (Ni–N: ~2.05 Å vs. 2.10 Å) and enhanced thermal stability (Tdec >250°C) .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated nicotinate derivatives?

- Answer : Discrepancies arise from variability in assay conditions (e.g., pH, solvent polarity) and impurity profiles. Standardize protocols using:

- Solvent systems : DMSO concentrations ≤1% to avoid cytotoxicity.

- Positive controls : Reference fluorinated compounds (e.g., 4-Difluoromethoxy-6-fluoropicolinic acid) with established bioactivity.

- Metabolic stability assays : Microsomal incubation (human/rat liver) to assess CYP450-mediated degradation .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound under enzymatic vs. non-enzymatic conditions?

- Answer : Non-enzymatic hydrolysis follows pseudo-first-order kinetics, with rate constants (k) dependent on pH and temperature. Enzymatic cleavage (e.g., esterases) shows Michaelis-Menten saturation. Compare activation energies (Ea) via Arrhenius plots: Enzymatic Ea is typically lower (40–60 kJ/mol) than acidic/basic hydrolysis (70–100 kJ/mol). Use stopped-flow spectroscopy for sub-second kinetic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.